molecular formula C5H11Cl B1584031 2-Chloropentane CAS No. 625-29-6

2-Chloropentane

Cat. No.: B1584031
CAS No.: 625-29-6
M. Wt: 106.59 g/mol
InChI Key: NFRKUDYZEVQXTE-UHFFFAOYSA-N
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Description

2-Chloropentane, also known as 1-Methylbutyl chloride or sec-Amyl chloride, is an organic compound with the molecular formula C5H11Cl. It is a chlorinated hydrocarbon and belongs to the class of alkyl halides. This compound is characterized by the presence of a chlorine atom attached to the second carbon of a pentane chain.

Preparation Methods

2-Chloropentane can be synthesized through various methods. One common laboratory method involves the free-radical chlorination of pentane. This process typically uses chlorine gas and ultraviolet light to initiate the reaction, resulting in the substitution of a hydrogen atom with a chlorine atom on the pentane molecule .

In an industrial setting, this compound can be produced by the reaction of 2-pentanol with hydrochloric acid in the presence of a dehydrating agent such as zinc chloride. This method involves the conversion of the alcohol group to a chloride group, yielding this compound .

Chemical Reactions Analysis

2-Chloropentane undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Chloropentane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropentane primarily involves its reactivity as an alkyl halide. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and chlorine atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Chloropentane can be compared with other similar compounds such as:

This compound is unique due to its specific position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2-chloropentane
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InChI

InChI=1S/C5H11Cl/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRKUDYZEVQXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11Cl
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DSSTOX Substance ID

DTXSID90870714
Record name Pentane, 2-chloro-
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Molecular Weight

106.59 g/mol
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Vapor Pressure

48.7 [mmHg]
Record name 2-Chloropentane
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CAS No.

625-29-6
Record name 2-Chloropentane
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Record name Pentane, 2-chloro-
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Record name 2-CHLOROPENTANE
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Record name Pentane, 2-chloro-
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Record name 2-chloropentane
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Synthesis routes and methods I

Procedure details

Methods of preparing isomerically pure alkyl chlorides are known and described in the literature. S. R. Sandler, J. Org. Chem. 35, 3967 (1970), describes the conversion of primary, secondary and tertiary alcohols into alkyl chloride compounds by reacting the alcohols with an excess of cyanuric chloride under anhydrous conditions. Furthermore, on page 3968 of the text, the reaction of 2-pentanol with cyanuric chloride, zinc chloride/hydrogen chloride, thionyl chloride/pyridine and with hydrogen chloride is described. Isomerically pure 2-chloro-pentane is obtained in a yield of 48% in the reaction with thionyl chloride/pyridine and in a yield of 57% in the reaction with cyanuric chloride alone.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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